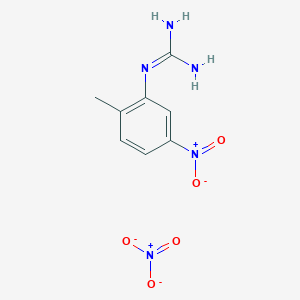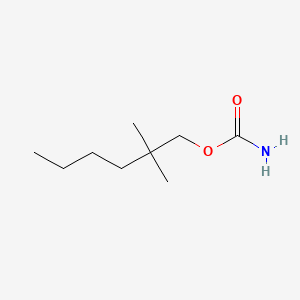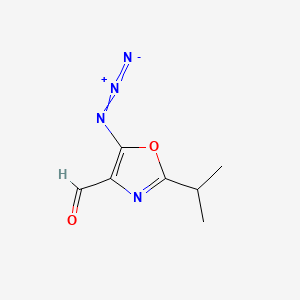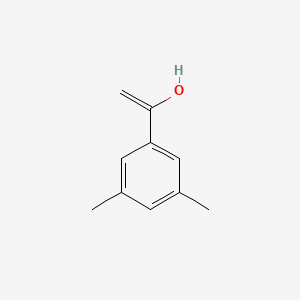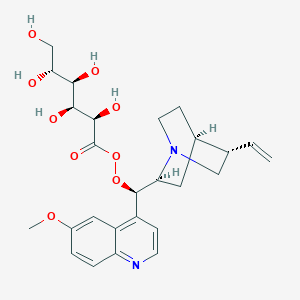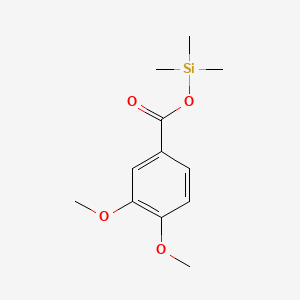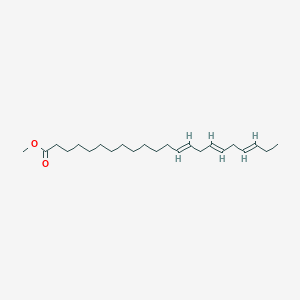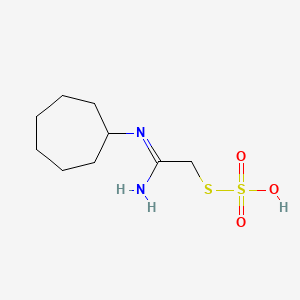
S-((N-Cycloheptylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester is a complex organic compound with a unique structure that includes a thiosulfuric acid moiety and a cycloheptylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized sulfur compounds.
Reduction: Reduction reactions can convert the thiosulfuric acid moiety to sulfides or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound may have applications in studying sulfur metabolism and related biochemical pathways.
Medicine: Research into its potential therapeutic uses, such as in drug development, is ongoing.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as a sulfur donor or participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiosulfuric acid hydrogen s-[2-(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl]ester: This compound has a similar thiosulfuric acid moiety but with a different amino group.
Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl): Another related compound with a different structure but similar functional groups.
Uniqueness
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
40283-60-1 |
|---|---|
Molecular Formula |
C9H18N2O3S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]cycloheptane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
InChI Key |
VYSJWMOSNCCCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


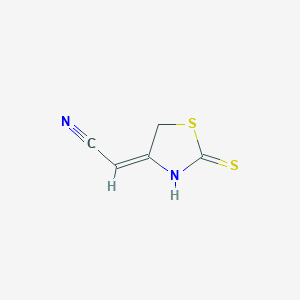
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
